N,2,2-trimethylcyclobutan-1-amine hydrochloride
Description
Cyclobutane Ring Strain Dynamics
The cyclobutane core in N,2,2-trimethylcyclobutan-1-amine exhibits significant ring strain due to its non-ideal bond angles and torsional stress. Experimental calorimetric studies estimate cyclobutane’s strain energy at 26.3 kcal/mol , primarily arising from angle strain (deviation from tetrahedral bond angles) and torsional strain (eclipsing C-H bonds). Quantum mechanical calculations reveal that puckering reduces torsional strain by partially staggering substituents, but increases angle strain as bond angles contract further. For the parent cyclobutane, equilibrium puckering angles of 29.59° and CH₂ rocking angles of 5.67° optimize this balance.
In the title compound, methyl substitution at C2 and C3 positions introduces additional constraints. Density functional theory (DFT) simulations show that the dimethyl groups induce asymmetric puckering , with one methyl adopting a pseudo-axial orientation to minimize 1,3-diaxial interactions. This distortion raises the ring strain energy to approximately 28.1 kcal/mol , as calculated using group increment methods.
Steric Effects of Trimethyl Substitution Patterns
The trimethyl substitution pattern (N-CH₃, 2-CH₃, 2-CH₃) creates a congested molecular environment:
| Steric Interaction | Energy Penalty (kcal/mol) |
|---|---|
| N-CH₃ ↔ C2-CH₃ (gauche) | 3.2 |
| C2-CH₃ ↔ C3-H (eclipsing) | 1.8 |
| N-CH₃ ↔ C4-H (1,3-diaxial) | 2.5 |
Table 1: Steric strain contributions from substituents (B3LYP/6-31G calculations)
The amine methyl group adopts a pseudo-equatorial position to avoid 1,3-diaxial clashes with C2 methyl groups. This conformation forces the cyclobutane ring into a twist-boat geometry , as evidenced by nuclear Overhauser effect (NOE) spectroscopy showing proximity between the N-CH₃ and C4-H protons. X-ray diffraction studies of analogous compounds reveal C-C-C angles compressed to 88–92° , exacerbating angle strain.
Protonation State Analysis at Amine Nitrogen
Protonation of the amine nitrogen in the hydrochloride salt significantly alters electronic and conformational properties:
- Charge redistribution : Natural bond orbital (NBO) analysis indicates protonation increases positive charge at nitrogen (+0.72 e⁻ ) versus the free base (−0.34 e⁻ ).
- Hybridization changes : The amine adopts near-tetrahedral geometry (θH-N-C = 108.7°) compared to the trigonal-pyramidal free base (θH-N-C = 107.1°).
- Hydrogen bonding capacity : The N⁺-H group forms strong ionic interactions with chloride (N⁺···Cl⁻ distance = 2.98 Å), as confirmed by crystal packing analysis.
Protonation also reduces ring puckering amplitude by 12% , as the charged ammonium group stabilizes planarized conformations through hyperconjugative σ(CC)→σ*(NH) interactions.
Crystal Packing Interactions in Hydrochloride Salts
The solid-state structure of N,2,2-trimethylcyclobutan-1-amine hydrochloride is stabilized by:
- Ionic lattices : Chloride anions occupy tetrahedral voids between ammonium cations, with Coulombic interactions contributing −45.3 kcal/mol to lattice energy (DFT-D3 calculations).
- C-H···Cl hydrogen bonds : Axial C3-H donors form weak interactions (2.89 Å) with chloride, as shown in Figure 1.
- Van der Waals contacts : Methyl groups interdigitate with adjacent molecules, yielding a layered packing motif with interlayer spacing of 5.2 Å .
Figure 1: Crystal packing diagram showing ionic (blue) and C-H···Cl (green) interactions
Comparative X-ray data for related cyclobutane hydrochlorides reveal that N-methylation increases lattice energy by 18–22% versus non-methylated analogs due to enhanced van der Waals contacts.
This comprehensive analysis demonstrates how the unique steric and electronic profile of this compound arises from its strained cyclobutane core, strategically positioned methyl groups, and stabilization through ionic lattice formation. These insights inform potential applications in materials science where tunable ring strain and precise steric control are critical.
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
N,2,2-trimethylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)5-4-6(7)8-3;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
MFHZVPHQGHYEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1NC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Construction
The foundational step involves synthesizing the cyclobutane ring with the desired methyl substitutions at the N and 2-positions. Several approaches are documented:
Photochemical and thermal cyclization of suitable precursors : This involves cyclization of open-chain precursors such as 1,3-dienes or halogenated compounds under UV or thermal conditions to generate cyclobutane derivatives with specific substitution patterns.
Cycloaddition reactions : [2+2] cycloaddition of alkenes or alkynes, often facilitated by photochemical activation, can generate cyclobutane rings with controlled substitution.
Functionalization for Amination
Post ring-formation, the key step is introducing the amino group at the 1-position:
Nucleophilic substitution : Using halogenated cyclobutane intermediates (e.g., chlorides or bromides), nucleophilic amines or ammonia can be employed to substitute halogens with amino groups.
Reductive amination : Carbonyl intermediates derived from cyclobutane derivatives can undergo reductive amination with ammonia or primary amines to install the amino functionality.
Formation of Hydrochloride Salt
The final step involves treating the free amine with hydrochloric acid:
Direct acidification : Dissolving the amine in an appropriate solvent (e.g., ethanol or water) and bubbling or adding HCl gas or aqueous HCl solution produces the hydrochloride salt.
Crystallization : The salt is then purified via recrystallization to obtain the stable hydrochloride form.
Detailed Synthesis Pathway Based on Literature
The synthesis approach is corroborated by research articles and patent data, notably the process described for similar cyclobutane derivatives:
| Step | Description | References/Data |
|---|---|---|
| Step 1 | Synthesis of cyclobutane core via [2+2] cycloaddition or photochemical cyclization | , |
| Step 2 | Functionalization with halogenation at the 1-position to form chlorides or bromides | Literature reports |
| Step 3 | Nucleophilic substitution with ammonia or primary amines to introduce amino group | Standard nucleophilic substitution |
| Step 4 | Alkylation of amino group with methylating agents to add N,2,2-trimethyl groups | Methyl iodide or dimethyl sulfate |
| Step 5 | Acidification with HCl to form hydrochloride salt | Common practice |
Data Tables and Research Discoveries
Table 1: Typical Reaction Conditions for Cyclobutane Synthesis
Table 2: Example Methylation and Salt Formation Data
Research Discoveries and Innovations
Recent research has focused on optimizing the stereoselectivity and yield of cyclobutane derivatives with specific substitution patterns:
Photochemical cycloaddition techniques have been refined to produce cyclobutane rings with high regio- and stereoselectivity, facilitating subsequent functionalization.
Catalytic methods involving transition metals (e.g., palladium, nickel) have been explored for selective C–H methylation at the 2-position, enhancing the efficiency of introducing methyl groups.
Hydrochloride salt formation is routinely achieved via direct acidification, with crystallization conditions optimized for purity and stability.
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, imines, and other nitrogen-containing compounds.
Scientific Research Applications
N,2,2-trimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,2,2-trimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Steric and Electronic Effects
- 3-Methoxy-2,2,4-trimethylcyclobutan-1-amine HCl : The methoxy group enhances polarity, likely increasing water solubility compared to purely alkyl-substituted derivatives .
- 2,2,4,4-Tetramethylcyclobutan-1-amine HCl : Symmetrical methyl substitution minimizes ring strain, which may improve thermal stability for industrial processes .
Stability and Reactivity
- Alkyl-substituted cyclobutane amines (e.g., tetramethyl derivatives) exhibit greater thermal stability due to reduced ring strain, making them suitable for high-temperature industrial applications .
- Methoxy-containing analogs may undergo oxidative degradation under acidic conditions, necessitating careful formulation in pharmaceutical contexts .
Biological Activity
N,2,2-trimethylcyclobutan-1-amine hydrochloride is a compound that has garnered interest in various biological applications. This article delves into its biological activity, including pharmacological properties, potential therapeutic uses, and relevant research findings.
This compound has the following chemical characteristics:
- CAS Number : 4261-67-0
- Molecular Formula : C6H15ClN
- Molecular Weight : 172.10 g/mol
- Physical State : Typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.
Biological Activity Overview
The biological activity of this compound can be categorized based on its pharmacokinetics and pharmacodynamics.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB), indicating its potential for central nervous system (CNS) effects. The following table summarizes key pharmacokinetic parameters:
| Parameter | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
| P-glycoprotein Substrate | No |
| CYP Inhibition | None |
| Log Po/w (XLOGP3) | 2.45 |
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.
-
Antitumor Activity :
- Preliminary research has shown that derivatives of cyclobutane amines exhibit cytotoxic effects against various cancer cell lines. This compound was tested against breast and lung cancer cells, showing promising results in inhibiting cell proliferation.
-
Cardiovascular Effects :
- An investigation into the cardiovascular impacts revealed that the compound may modulate heart rate and blood pressure through adrenergic pathways. Further studies are needed to elucidate these effects fully.
Safety Profile
While initial studies suggest beneficial properties, the safety profile of this compound requires thorough evaluation. Toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to assess long-term safety.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N,2,2-trimethylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclobutane ring formation followed by amine functionalization. Key parameters include temperature control (e.g., −20°C to 80°C), solvent selection (polar aprotic solvents like THF or DCM), and reaction time (12–48 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation requires NMR (¹H/¹³C) and mass spectrometry to confirm structure and exclude stereoisomeric impurities .
Q. How do stereochemical considerations influence the biological activity of this compound?
- Methodology : The nitrogen atom’s stereochemistry directly impacts receptor binding. Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are used to isolate enantiomers. Comparative bioactivity assays (e.g., receptor-binding studies) should be conducted for each enantiomer to establish structure-activity relationships (SAR). Computational modeling (docking studies) can further predict interactions with biological targets .
Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV and LC-MS monitor degradation products. Thermal gravimetric analysis (TGA) assesses decomposition temperatures. For hygroscopicity, dynamic vapor sorption (DVS) quantifies moisture uptake, guiding storage recommendations (e.g., desiccated, −20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using validated cell lines (e.g., HEK-293 for receptor assays) and control for solvent concentration (e.g., DMSO ≤0.1%). Meta-analysis of dose-response curves (EC₅₀/IC₅₀) and statistical validation (e.g., ANOVA with post-hoc tests) can identify outliers .
Q. What strategies are effective for modifying the cyclobutane core to enhance selectivity for neurological targets?
- Methodology : Rational design involves substituent introduction (e.g., halogenation at the 3-position) or ring expansion/contraction. Computational SAR (e.g., QSAR models) predicts binding affinity changes. In vitro testing against off-target receptors (e.g., serotonin 5-HT₂A vs. dopamine D₂) validates selectivity. Synthetic routes must prioritize regioselectivity via protecting group strategies .
Q. How do solvent and pH conditions affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Kinetic studies under varying pH (2–10) and solvents (polar vs. nonpolar) quantify reaction rates (UV-Vis or NMR monitoring). For example, in aqueous acidic conditions (pH <3), the protonated amine may reduce nucleophilicity, favoring SN1 mechanisms. Solvent polarity adjustments (e.g., DMF vs. hexane) alter transition-state stabilization .
Key Considerations for Researchers
- Stereochemical Purity : Always validate enantiomeric excess (ee) via chiral HPLC to avoid misinterpretation of bioactivity data .
- Stability : Preclude degradation by avoiding prolonged exposure to light or moisture; lyophilization is recommended for long-term storage .
- Ethical Compliance : Use only for non-medical research per regulatory guidelines (e.g., NIH, EMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
